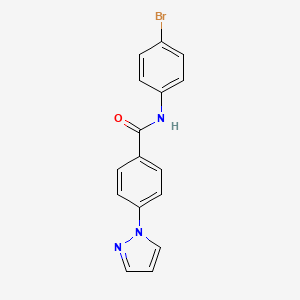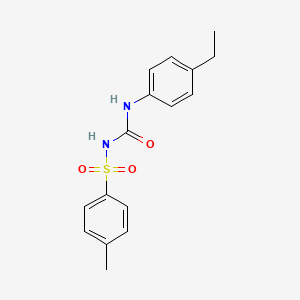![molecular formula C26H26FN3O2 B4244267 N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide](/img/structure/B4244267.png)
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide
Descripción general
Descripción
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a phenylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a fluorobenzoyl group. This can be achieved by reacting piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylpropanamide: The functionalized piperazine is then coupled with 4-aminophenyl-3-phenylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenylpropanamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Pharmacology: It is used in the development of drugs targeting specific receptors or enzymes.
Biochemistry: It serves as a tool compound in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzoyl group is believed to play a crucial role in binding to these targets, while the piperazine ring modulates the compound’s overall pharmacokinetic properties. This interaction can lead to the modulation of neurotransmitter levels or enzyme activity, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Uniqueness
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide is unique due to the specific combination of its functional groups, which confer distinct pharmacological properties. The presence of the fluorobenzoyl group enhances its binding affinity to certain molecular targets, while the piperazine ring improves its solubility and bioavailability compared to other similar compounds.
Propiedades
IUPAC Name |
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O2/c27-24-9-5-4-8-23(24)26(32)30-18-16-29(17-19-30)22-13-11-21(12-14-22)28-25(31)15-10-20-6-2-1-3-7-20/h1-9,11-14H,10,15-19H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCTXDLVVBOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide](/img/structure/B4244201.png)

![5-[1-(3-chlorophenoxy)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4244226.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4244241.png)

![N,N-diethyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4244253.png)


![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4244269.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4244275.png)
![2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4244294.png)

![N-allyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4244298.png)
